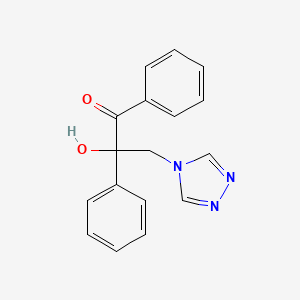

1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)-

CAS No.: 107659-28-9

Cat. No.: VC16979330

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107659-28-9 |

|---|---|

| Molecular Formula | C17H15N3O2 |

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | 2-hydroxy-1,2-diphenyl-3-(1,2,4-triazol-4-yl)propan-1-one |

| Standard InChI | InChI=1S/C17H15N3O2/c21-16(14-7-3-1-4-8-14)17(22,11-20-12-18-19-13-20)15-9-5-2-6-10-15/h1-10,12-13,22H,11H2 |

| Standard InChI Key | CUTFFXFSISUXBK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(CN2C=NN=C2)(C3=CC=CC=C3)O |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 1-propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- delineates its molecular architecture:

-

Propanone backbone: A three-carbon chain with a ketone group at position 1.

-

2-hydroxy substitution: A hydroxyl group (-OH) at carbon 2.

-

1,2-diphenyl groups: Phenyl rings attached to carbons 1 and 2.

-

3-(4H-1,2,4-triazol-4-yl): A 1,2,4-triazole ring linked to carbon 3 via its 4-position nitrogen.

This arrangement creates a stereogenic center at carbon 2, suggesting potential enantiomeric forms. The 1,2,4-triazole ring introduces π-π stacking capabilities and hydrogen-bonding sites, which are critical for molecular interactions in biological systems .

Synthetic Pathways and Methodological Considerations

Triazole Ring Formation

The 1,2,4-triazole moiety typically forms via cyclocondensation reactions. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) dominates 1,2,3-triazole synthesis , 1,2,4-triazoles require alternative strategies:

-

Hydrazine-carboxylic acid derivatives: Reaction of hydrazides with amidines or orthoesters under acidic conditions.

-

Ugi-type multicomponent reactions: Four-component couplings involving amines, carbonyl compounds, isocyanides, and azides.

For the target compound, a plausible route involves:

-

Synthesis of 2-hydroxy-1,2-diphenylpropan-1-one via aldol condensation of benzaldehyde derivatives.

-

Introduction of the triazole ring through nucleophilic substitution at the propanone's carbon 3 using a preformed 4H-1,2,4-triazole.

Source demonstrates the strategic use of sulfonyl azides and enaminones to construct triazole derivatives, highlighting solvent-dependent regioselectivity. While their work focuses on NH-1,2,3-triazoles, the principles of azide-electrophile interactions remain applicable .

Key Synthetic Challenges

-

Steric hindrance: Bulky diphenyl groups at carbons 1 and 2 may impede triazole incorporation at position 3.

-

Oxidation sensitivity: The secondary alcohol at carbon 2 necessitates inert atmospheric conditions during synthesis.

-

Regiochemical control: Ensuring exclusive formation of the 4H-1,2,4-triazole isomer requires careful selection of catalysts and temperatures.

Physicochemical Properties

Based on structural analogs, the compound likely exhibits:

| Property | Predicted Value/Range | Basis for Estimation |

|---|---|---|

| Molecular Weight | 345.4 g/mol | Summation of atomic masses |

| Melting Point | 180–220°C | Hydrogen bonding and π-stacking |

| LogP (Octanol-Water) | 2.8–3.5 | Hydrophobic aryl groups |

| Aqueous Solubility | <1 mg/mL at 25°C | High aromaticity |

| pKa (Hydroxyl Group) | ~10–12 | Alcohol acidity |

The triazole ring contributes to dipole-dipole interactions (μ ≈ 4.5 D), while the hydroxyl group enables hydrogen bonding with biological targets .

Future Research Directions

-

Stereoselective synthesis: Development of asymmetric catalytic methods to access enantiopure forms.

-

Structure-activity studies: Systematic modification of:

-

Triazole substitution pattern (1,2,3- vs. 1,2,4-)

-

Hydroxyl group derivatization (etherification, acylation)

-

Diphenyl ring substituents (electron-withdrawing/donating groups)

-

-

Computational modeling: DFT calculations to predict binding affinities for fungal CYP450 isoforms (e.g., PDB: 5TZ1).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume